Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-
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Overview
Description
Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable aromatic compound, followed by the introduction of the fluorophenylthio group through a nucleophilic substitution reaction. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity. The thioether linkage provides stability and can modulate the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-fluoro-: Similar in structure but lacks the thioether and nitro groups.
4-Fluoroacetophenone: Another related compound with a simpler structure.
para-Fluoroacetophenone: Similar to 4-Fluoroacetophenone but with different substitution patterns.
Uniqueness
Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfanyl-3-nitrophenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3S/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKOIOJLRCUGCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429316 |
Source
|
Record name | Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89733-04-0 |
Source
|
Record name | Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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